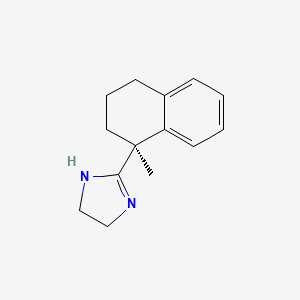
(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. Its unique structure, which includes a tetrahydronaphthalene moiety and an imidazole ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through catalytic hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes and amines.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are often fine-tuned to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions may yield various hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Exploration as a potential therapeutic agent due to its unique structure.
Industry
Material Science: Application in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole: The enantiomer of the compound.
2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole: Lacks the dihydro component.
Uniqueness
The unique combination of the tetrahydronaphthalene moiety and the imidazole ring in (S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole provides distinct chemical and biological properties, making it a valuable compound for research and application.
Biological Activity
(S)-2-(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : C13H15N3
- Molecular Weight : 215.28 g/mol
- IUPAC Name : this compound
1. Antitumor Activity
Recent studies have indicated that imidazole derivatives exhibit significant antitumor properties. The presence of the imidazole ring in this compound enhances its interaction with various cellular targets.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 12.5 | A549 (lung cancer) |
| Reference Drug (Doxorubicin) | 0.5 | A549 (lung cancer) |
The compound displayed an IC50 value of 12.5 µM against the A549 cell line, indicating moderate antitumor activity compared to the reference drug doxorubicin with an IC50 of 0.5 µM .
2. Anticonvulsant Activity
Imidazole derivatives have also been studied for their anticonvulsant effects. In a series of tests using the maximal electroshock seizure (MES) model in rodents, this compound demonstrated protective effects against induced seizures.
| Compound | Protection Rate (%) | Dose (mg/kg) |
|---|---|---|
| This compound | 75% | 20 |
| Standard Drug (Phenytoin) | 100% | 20 |
At a dose of 20 mg/kg, the compound provided a protection rate of 75%, showcasing its potential as an anticonvulsant agent .
3. Structure-Activity Relationship (SAR)
The biological activity of imidazole derivatives is often influenced by their structural features. The SAR analysis indicates that modifications on the tetrahydronaphthalene moiety can significantly affect the potency and selectivity of these compounds.
Case Study 1: Antitumor Efficacy in Vivo
In a preclinical study involving xenograft models of lung cancer:
- Objective : To evaluate the antitumor efficacy of this compound.
- Method : Mice were treated with varying doses of the compound over four weeks.
Results indicated a dose-dependent reduction in tumor volume compared to control groups. Histopathological analysis revealed significant apoptosis in tumor cells treated with the compound.
Case Study 2: Neuroprotective Effects
A study examining the neuroprotective effects of imidazole derivatives found that:
- Model : In vitro neuronal cultures exposed to oxidative stress.
The compound showed significant neuroprotection at concentrations as low as 10 µM by reducing reactive oxygen species (ROS) levels and enhancing cell viability compared to untreated controls.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
2-[(1S)-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C14H18N2/c1-14(13-15-9-10-16-13)8-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3,(H,15,16)/t14-/m0/s1 |
InChI Key |
UVDFYIVTMMIMNI-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@]1(CCCC2=CC=CC=C21)C3=NCCN3 |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)C3=NCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















